N-Fmoc-N-methyl-L-norleucine
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the fluorenylmethoxycarbonyl group under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid serves as a building block.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, revealing the free amino group, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is unique due to its specific structure, which includes a hexanoic acid backbone and a fluorenylmethoxycarbonyl protecting group. This combination provides stability and reactivity that are essential for efficient peptide synthesis, making it a valuable tool in both research and industrial applications.
Biological Activity
N-Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle) is a derivative of norleucine, a non-standard amino acid that has gained attention in peptide synthesis and drug development. This article explores the biological activity of Fmoc-N-Me-Nle, focusing on its applications in peptide synthesis, interactions with biological targets, and its potential therapeutic implications.
Structural Characteristics
Fmoc-N-Me-Nle features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis. The presence of the N-methyl group introduces steric hindrance that can significantly influence the conformation and biological activity of the resulting peptides. The molecular formula for Fmoc-N-Me-Nle is C22H25NO4, with a molecular weight of approximately 367.44 g/mol .
Applications in Peptide Synthesis
Peptide Coupling Reactions:
Fmoc-N-Me-Nle is primarily utilized in peptide coupling reactions. The Fmoc group can be removed under basic conditions, facilitating the formation of peptide bonds with other amino acids. This property makes it an essential building block in the synthesis of complex peptides .
Enhanced Binding Affinities:
Research indicates that peptides containing Fmoc-N-Me-Nle exhibit improved binding affinities to various biological targets due to enhanced hydrophobic interactions and structural stability. This characteristic is particularly beneficial in the design of peptide-based therapeutics .
Biological Activity and Mechanisms
Interaction Studies:
Studies have demonstrated that Fmoc-N-Me-Nle-containing peptides can enhance hydrophobic interactions, leading to increased stability and improved biological activity. For instance, modifications to peptide structures using Fmoc-N-Me-Nle have shown to influence their interaction with membrane proteins and receptors, potentially enhancing their therapeutic efficacy .
Case Studies:
-
Anticancer Research:
In studies involving glutamine antagonists like 6-diazo-5-oxo-l-norleucine (DON), the structural modifications similar to those seen with Fmoc-N-Me-Nle have been explored for their anticancer properties. DON has demonstrated robust efficacy against glutamine-addicted tumors, highlighting the importance of structural modifications in enhancing drug delivery and minimizing toxicity . -
Neuroscience Applications:
Fmoc-N-Me-Nle has been employed in neuropeptide research, where it aids in understanding the role of specific peptides in neurological functions and disorders. Its ability to stabilize peptide structures makes it a valuable tool in designing neuroactive compounds .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and applications of compounds related to Fmoc-N-Me-Nle:
Compound Name | Molecular Formula | Unique Features | Applications |
---|---|---|---|
Fmoc-N-Methyl-Leucine | C22H25NO4 | Similar structure; different side chain | Peptide synthesis |
Fmoc-L-Norleucine | C21H23NO4 | L-isomer; lacks methylation on nitrogen | Peptide synthesis |
Fmoc-L-Valine | C22H25NO4 | Valine side chain; used in similar contexts | Peptide synthesis |
Fmoc-L-Alanine | C19H22N2O4 | Simpler structure; less hydrophobic | Peptide synthesis |
This comparison highlights how Fmoc-N-Me-Nle stands out due to its enhanced hydrophobicity and stability, making it particularly valuable for applications in drug development and biotechnology .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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